molecular formula C19H33BO2S B1456428 3-Nonyl-2-thiopheneboronic acid pinacol ester CAS No. 2096339-01-2

3-Nonyl-2-thiopheneboronic acid pinacol ester

Cat. No.: B1456428
CAS No.: 2096339-01-2
M. Wt: 336.3 g/mol
InChI Key: QVSCDOHSRKNJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nonyl-2-thiopheneboronic acid pinacol ester is an organoboron compound with the molecular formula C19H33BO2S and a molecular weight of 336.34. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonyl-2-thiopheneboronic acid pinacol ester typically involves the reaction of 3-nonyl-2-thiopheneboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Nonyl-2-thiopheneboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nonyl-2-thiopheneboronic acid pinacol ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-Nonyl-2-thiopheneboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nonyl-2-thiopheneboronic acid pinacol ester is unique due to its nonyl group, which imparts specific hydrophobic properties and enhances its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCDOHSRKNJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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